Disodium epoxysuccinate

Description

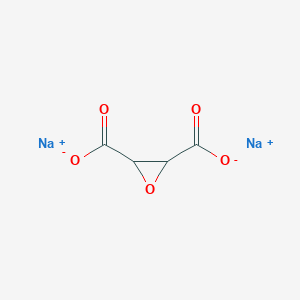

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;oxirane-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O5.2Na/c5-3(6)1-2(9-1)4(7)8;;/h1-2H,(H,5,6)(H,7,8);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOOBCDRJMPBXQP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(O1)C(=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Na2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3272-11-5 (Parent) | |

| Record name | 2,3-Oxiranedicarboxylic acid, sodium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040618186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9068241 | |

| Record name | Disodium epoxysuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40618-18-6, 109578-44-1 | |

| Record name | 2,3-Oxiranedicarboxylic acid, sodium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040618186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Oxiranedicarboxylic acid, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium epoxysuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium epoxysuccinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.987 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-OXIRANEDICARBOXYLIC ACID, DISODIUM SALT, HOMOPOLYMER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Disodium Epoxysuccinate Production

Epoxidation Pathways from Maleic Anhydride (B1165640) and Maleic Acid Derivatives

The primary route for the synthesis of disodium (B8443419) epoxysuccinate involves the epoxidation of maleic acid or maleic anhydride. This process typically begins with the formation of disodium maleate (B1232345) by dissolving maleic anhydride in water and adding a base like sodium carbonate or sodium bicarbonate. This salt is then oxidized to form disodium epoxysuccinate.

Peroxide-Mediated Epoxidation Mechanisms

Hydrogen peroxide is a commonly used oxidizing agent in the epoxidation of maleates due to its environmental friendliness, producing only water as a byproduct. rsc.org The reaction mechanism involves the in-situ formation of a peroxy acid from the reaction of hydrogen peroxide with maleic anhydride or maleic acid. rsc.orgnih.gov This peroxy acid then transfers an oxygen atom to the double bond of the maleate, forming the epoxide ring. nih.gov The reaction between maleic anhydride and hydrogen peroxide to form the active oxidizing species, maleic acid peroxide, is a rapid process. nih.gov This is followed by a slower, kinetically controlled reaction where the maleic acid peroxide epoxidizes the maleate. nih.gov

Catalytic Systems in Epoxysuccinate Synthesis

The efficiency of the epoxidation reaction is significantly enhanced by the use of catalysts. Compounds of metals such as tungsten, molybdenum, and vanadium are particularly effective. core.ac.uk

Sodium tungstate (B81510) is a highly effective catalyst for the epoxidation of maleates with hydrogen peroxide. core.ac.uk The tungstate catalyst, in the presence of hydrogen peroxide, forms peroxytungstate species, which are the active oxidizing agents. The catalytic activity is influenced by factors such as catalyst concentration and pH. core.ac.ukresearchgate.net Research has shown that a catalyst dosage of around 3-4% relative to the mass of maleic anhydride provides optimal results. researchgate.netatlantis-press.com Combining sodium tungstate with ammonium (B1175870) molybdate (B1676688) in a 2:1 molar ratio has also been reported to create a highly efficient catalytic system. google.com

Molybdate and vanadate (B1173111) ions also catalyze the epoxidation of maleic acid, although tungstate-catalyzed epoxidation is generally faster. core.ac.ukresearchgate.net Similar to tungstate, these metals form peroxy complexes in the presence of hydrogen peroxide, which then act as the epoxidizing agents. core.ac.uk The reaction kinetics with molybdate catalysts show a first-order dependence on both the maleate and catalyst concentrations, and zero-order with respect to hydrogen peroxide. core.ac.ukosti.gov The higher catalytic activity of tungstate compared to molybdate is attributed to the greater stability of the peroxytungstate anion. core.ac.uk Vanadate catalysts, often used as mimics of bromide peroxidases, have also been investigated for their oxidative potential in related systems. mdpi.com

Influence of pH and Temperature on Reaction Kinetics and Yield

The pH of the reaction medium is a critical parameter in the synthesis of this compound. Maintaining a pH between 5 and 7 is crucial to prevent the premature opening of the epoxide ring and to maximize product stability and yield. google.com The optimal pH for the epoxidation step has been reported to be around 3.5 to 7. researchgate.net

Temperature also plays a significant role in the reaction kinetics. The epoxidation is typically carried out at temperatures ranging from 50 to 75°C. atlantis-press.com A common protocol involves adding hydrogen peroxide at a controlled rate to keep the temperature below 55°C, followed by heating the mixture to 65–75°C for a period of 1 to 1.5 hours to complete the reaction. The reaction time and temperature are interdependent, and optimizing these parameters is essential for achieving high yields. researchgate.net For instance, one study found the optimal epoxidation temperature and time to be 65°C and 0.5 hours, respectively. atlantis-press.com Another study reported that under optimal conditions of 65°C and a reaction time of 3 hours, a yield of 97.8% could be achieved for sodium hydrogen cis-epoxysuccinate. researchgate.net

Table 1: Effect of Reaction Conditions on this compound Synthesis

| Parameter | Optimal Range/Value | Impact on Reaction | Source |

| pH | 5 - 7 | Prevents epoxide ring opening, maximizes product stability. | google.com |

| Temperature | 50 - 75 °C | Influences reaction rate and completion. | atlantis-press.com |

| Catalyst Dosage (Tungstate) | 3 - 4% (of maleic anhydride mass) | Optimizes catalytic efficiency. | researchgate.netatlantis-press.com |

| Reaction Time | 0.5 - 3 hours | Affects yield and prevents side reactions. | atlantis-press.comresearchgate.net |

Regioselectivity and Stereochemical Control in Synthesis

The synthesis of this compound from maleic acid, a cis-alkene, results in the formation of the cis-epoxide, preserving the stereochemistry of the starting material. This stereospecificity is a characteristic of the concerted mechanism of epoxidation where the oxygen atom is added to the same face of the double bond. The use of chiral catalysts or auxiliaries can induce stereoselectivity in epoxidation reactions, leading to the preferential formation of one enantiomer over the other. numberanalytics.com While the focus of many studies on this compound is not on asymmetric synthesis, the principles of stereochemical control are fundamental in organic synthesis. numberanalytics.com The regioselectivity of epoxide ring-opening, which is a subsequent reaction, is influenced by whether the reaction is acid or base-catalyzed. Under acidic conditions, the nucleophile preferentially attacks the more substituted carbon atom, while under basic conditions, it attacks the less hindered carbon. stackexchange.com

Multi-Stage Synthetic Approaches

The initial stage involves the creation of disodium maleate, the precursor for the subsequent epoxidation. vulcanchem.com This is typically achieved by reacting maleic anhydride with a suitable sodium base in an aqueous solution. google.com Maleic anhydride is first dissolved in water, and a base such as sodium hydroxide (B78521), sodium carbonate, or sodium bicarbonate is added to form the disodium salt. google.comgoogleapis.com The choice of base can influence the reaction's moderation and controllability. google.com For instance, using sodium carbonate or bicarbonate is reported to result in a more stable system operation compared to sodium hydroxide. google.com Controlling the molar ratios of the reactants is essential for the complete conversion to disodium maleate.

Table 1: Parameters for Disodium Maleate Precursor Formation Data derived from patent literature. google.com

| Parameter | Value Range | Purpose |

| Molar Ratio (Maleic Anhydride : Water) | 1 : 5-10 | To dissolve maleic anhydride. |

| Molar Ratio (Sodium Carbonate : Maleic Anhydride) | 3:4 to 5:4 | To ensure complete salt formation. |

| Molar Ratio (Sodium Bicarbonate : Maleic Anhydride) | 2:2 to 4:2 | To ensure complete salt formation. |

| Temperature Control | Below 55 °C | To manage the exothermic reaction when using a strong base like NaOH. |

Following the formation of the disodium maleate solution, the crucial epoxidation step is carried out. This reaction converts the double bond in the maleate structure into an epoxide ring, yielding this compound. The most common method employs hydrogen peroxide as the oxidizing agent in the presence of a catalyst. google.com

Tungsten-based catalysts, particularly sodium tungstate (Na₂WO₄), are highly effective for this transformation. vulcanchem.comgoogle.com In some processes, a composite catalyst system, such as a combination of sodium tungstate and ammonium molybdate, is used to enhance efficiency. The reaction is highly dependent on pH, which must be carefully maintained between 5 and 7 to prevent the undesired hydrolysis of the epoxide ring to form by-products like tartaric acid. vulcanchem.com The temperature is also a critical parameter, typically controlled between 50°C and 80°C. google.com

Table 2: Conditions for Epoxidation of Disodium Maleate Data compiled from various research patents. google.comgoogleapis.com

| Parameter | Value/Range | Notes |

| Oxidizing Agent | Hydrogen Peroxide (H₂O₂) | Typically a 30% aqueous solution. |

| H₂O₂ : Maleic Anhydride Molar Ratio | 1.0-1.3 : 1 | An excess of H₂O₂ is often used to drive the reaction. google.com |

| Catalyst | Sodium Tungstate (Na₂WO₄) | Catalyst loading can range from 0.1% to 10% molar ratio relative to maleic acid. google.com |

| pH Range | 5 - 7 | Crucial for maximizing product stability and preventing ring-opening. vulcanchem.com |

| Temperature | 50 - 80 °C | Controlled addition of reagents helps manage heat. google.com |

| Reaction Time | 30 minutes - 6 hours | Held at a constant temperature to ensure completion of the reaction. google.com |

Process Optimization and Scale-Up Considerations in Laboratory Synthesis

Optimizing the synthesis of this compound in a laboratory setting involves the systematic investigation of reaction variables to maximize yield and purity. Research has shown that the choice of catalyst is a significant factor; for example, a composite catalyst of sodium tungstate and sodium molybdate has been identified as optimal in certain studies, leading to yields as high as 95.68%. atlantis-press.com

Key parameters for optimization include:

Catalyst Loading: The amount of catalyst relative to the starting material must be fine-tuned. atlantis-press.com

Temperature and Time: The epoxidation temperature and reaction duration are interdependent variables that affect both reaction rate and the formation of by-products. atlantis-press.com

pH Control: Precise and continuous pH management is arguably the most critical factor. Failure to maintain the optimal pH range (5-7) leads to the hydrolysis of the epoxide, reducing the yield of the desired product. google.com

Reagent Addition Rate: The controlled, dropwise addition of hydrogen peroxide and the pH-adjusting base is necessary to manage the exothermic nature of the reaction and prevent localized temperature spikes that could degrade the product.

When scaling up the synthesis from a research to a laboratory production scale, maintaining consistent heat and mass transfer becomes a significant challenge. The larger volume of a 5-liter flask compared to a smaller research flask requires more robust mechanical stirring and external temperature control (e.g., an oil bath) to ensure homogeneity and a stable temperature profile throughout the reaction mixture. googleapis.com

High-Purity Isolation and Refinement Techniques in Research Synthesis

After the synthesis is complete, the this compound must be isolated from the reaction mixture and purified. The crude product solution contains the desired salt, residual catalyst, unreacted starting materials, and potential by-products. google.com

A common and effective laboratory technique for isolation is precipitation . By adding a water-miscible organic solvent in which this compound has low solubility, such as acetone, the product can be precipitated out of the aqueous solution as a white crystalline solid. google.com The precipitate is then collected via filtration and dried. googleapis.com

For achieving very high purity, especially to remove catalyst remnants, ion-exchange chromatography can be employed. Ion-exchange resins can effectively remove residual catalysts like tungstate ions from the product solution. vulcanchem.com The purity of the final product is typically confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate and quantify the this compound from impurities like tartrate and unreacted maleate. google.com

Table 3: High-Purity Isolation and Refinement Techniques

| Technique | Purpose | Impurities Targeted | Reference |

| Acetone Precipitation | Primary isolation of the product from the aqueous reaction mixture. | Soluble starting materials and by-products. | , google.com |

| Ion-Exchange Resins | Removal of ionic impurities, particularly the catalyst. | Residual tungstate or other catalyst ions. | vulcanchem.com |

| Recrystallization | Further purification of the solid product. | Entrapped impurities within the crystal lattice. | |

| Filtration and Drying | Final collection and drying of the purified solid product. | Residual solvents. | googleapis.com |

Elucidation of Disodium Epoxysuccinate Chemical Reactivity and Transformation Mechanisms

Hydrolysis Reactions of the Epoxide Ring

The epoxide ring of disodium (B8443419) epoxysuccinate is susceptible to cleavage by hydrolysis under both acidic and basic conditions. These reactions involve the nucleophilic attack of water or hydroxide (B78521) ions on one of the carbon atoms of the epoxide, resulting in the formation of a diol. The specific mechanisms and stereochemical outcomes are dependent on the catalytic conditions.

Under acidic conditions, the hydrolysis of the epoxide ring of epoxysuccinate proceeds through a mechanism initiated by the protonation of the epoxide oxygen. This initial step enhances the leaving group potential of the oxygen atom by forming a hydroxyl group.

The proposed mechanism involves the following steps:

Protonation of the Epoxide Oxygen: The epoxide oxygen is protonated by a hydronium ion (H₃O⁺), forming a protonated epoxide intermediate. This step makes the epoxide more electrophilic and susceptible to nucleophilic attack.

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks one of the carbon atoms of the protonated epoxide ring. rsc.org This attack occurs from the side opposite to the epoxide ring (anti-attack). Due to the presence of the electron-withdrawing carboxylate groups, the carbon atoms of the epoxide are electron-deficient. The nucleophilic attack leads to the opening of the ring.

Deprotonation: The resulting intermediate is then deprotonated by a water molecule to yield the final diol product, which is tartaric acid, and regenerates the acid catalyst. rsc.org

The reaction is generally considered to have characteristics of both S_N1 and S_N2 reactions. The transition state has significant carbocation-like character at the carbon atom being attacked.

In the presence of a base, such as sodium hydroxide, the epoxide ring of disodium epoxysuccinate can also be opened. This reaction follows a bimolecular nucleophilic substitution (S_N2) mechanism.

The mechanism proceeds as follows:

Nucleophilic Attack by Hydroxide: A hydroxide ion (OH⁻), a strong nucleophile, directly attacks one of the carbon atoms of the epoxide ring. scilit.com This attack occurs at the less sterically hindered carbon, though in the symmetrical epoxysuccinate, both carbons are electronically similar. The significant ring strain of the epoxide facilitates this reaction, even though an alkoxide is typically a poor leaving group. scilit.com

Ring Opening: The nucleophilic attack forces the carbon-oxygen bond to break, opening the epoxide ring and forming an alkoxide intermediate.

Protonation: The alkoxide intermediate is subsequently protonated by a water molecule from the solution to yield the final diol product, tartaric acid, and regenerates the hydroxide ion.

This pathway is generally slower than the acid-catalyzed route but can be favored under specific industrial conditions.

The hydrolysis of this compound under either acidic or basic conditions results in the formation of a vicinal diol, where two hydroxyl groups are on adjacent carbon atoms. The specific diol derivative formed is tartaric acid (2,3-dihydroxybutanedioic acid). The initial hydrolysis product is the disodium salt of tartaric acid, which can then be acidified to yield the free acid. The conversion of epoxysuccinate to tartrate is a key step in the industrial synthesis of tartaric acid. wikipedia.orgatamanchemicals.com

| Hydrolysis Condition | Catalyst | Primary Product |

| Acidic | H₃O⁺ | Tartaric Acid |

| Basic | OH⁻ | Disodium Tartrate |

This table summarizes the primary products of this compound hydrolysis under different catalytic conditions.

The stereochemistry of the tartaric acid formed is a critical aspect of the hydrolysis of this compound, particularly in non-enzymatic pathways.

Starting Material: this compound is typically derived from maleic acid, which has a cis configuration. The epoxidation of cis-maleate results in the formation of cis-epoxysuccinate, which is a meso compound.

Acid-Catalyzed Hydrolysis: The acid-catalyzed ring opening involves an anti-attack of the water molecule on the protonated epoxide. For a symmetric meso-epoxide like cis-epoxysuccinate, this anti-addition leads to the formation of a racemic mixture of tartaric acid, containing equal amounts of D-(-)-tartaric acid and L-(+)-tartaric acid. atamanchemicals.com

Base-Catalyzed Hydrolysis: The base-catalyzed S_N2 reaction also proceeds with an inversion of configuration at the carbon atom that is attacked. Similar to the acid-catalyzed pathway, the hydrolysis of cis-epoxysuccinate via a base-catalyzed mechanism results in a racemic mixture of tartaric acid.

In contrast, enzymatic hydrolysis, for example by cis-epoxysuccinate hydrolases, is highly stereospecific and can produce either D-(-)- or L-(+)-tartaric acid with high enantiomeric purity, depending on the specific enzyme used. acs.org

| Hydrolysis Pathway | Starting Epoxide Isomer | Stereochemical Outcome | Product(s) |

| Acid-Catalyzed | cis (meso) | Anti-addition | (±)-Tartaric Acid (Racemic mixture) |

| Base-Catalyzed | cis (meso) | S_N2 (inversion) | (±)-Tartaric Acid (Racemic mixture) |

| Enzymatic (CESH[L]) | cis (meso) | Stereospecific | L-(+)-Tartaric Acid |

| Enzymatic (CESH[D]) | cis (meso) | Stereospecific | D-(-)-Tartaric Acid |

This table outlines the stereochemical products of different hydrolysis pathways of cis-epoxysuccinate.

Oxidation Pathways Leading to Tartaric Acid Derivatives

The conversion of this compound to tartaric acid derivatives is primarily achieved through hydrolysis, as detailed above. The term "oxidation" in this context generally refers to the initial synthesis of the epoxysuccinate from a precursor like maleic acid, rather than a direct oxidation of the intact epoxide ring.

The epoxidation of maleate (B1232345) to epoxysuccinate is typically carried out using an oxidizing agent like hydrogen peroxide (H₂O₂), often in the presence of a catalyst such as sodium tungstate (B81510). wikipedia.orgvulcanchem.com

The proposed mechanism for the tungstate-catalyzed epoxidation of maleate is as follows:

Formation of a Peroxotungstate complex: The tungstate catalyst reacts with hydrogen peroxide to form a peroxotungstate species, which is the active oxidizing agent.

Oxygen Transfer: The peroxotungstate complex then transfers an oxygen atom to the double bond of the maleate ion, forming the epoxide ring of epoxysuccinate and regenerating the tungstate catalyst.

Following the epoxidation, the resulting this compound is then hydrolyzed to tartaric acid as described in section 3.1. Therefore, the "oxidation pathway" to tartaric acid from a C4 precursor is a two-stage process: epoxidation followed by hydrolysis. Direct oxidation of the epoxysuccinate molecule would likely lead to cleavage of the carbon-carbon bond, resulting in smaller molecules, which is generally not the desired outcome for tartaric acid synthesis.

Role of Oxidizing Agents in Derivative Formation

This compound can undergo further oxidation to yield tartaric acid derivatives. smolecule.com This transformation typically involves the use of controlled conditions and specific oxidizing agents, with hydrogen peroxide being a commonly cited reagent for this process. smolecule.com The synthesis of this compound itself proceeds from the oxidation of a precursor, disodium maleate, using hydrogen peroxide, often in the presence of a catalyst like sodium tungstate. vulcanchem.com This initial epoxidation creates the characteristic oxirane ring. Subsequent oxidation reactions target the epoxide, leading to ring-opening and the formation of dihydroxylated products, namely derivatives of tartaric acid. The stability of the epoxide ring is pH-dependent, and acidic conditions can lead to degradation, forming other succinic acid derivatives. vulcanchem.com

Nucleophilic Substitution Reactions Involving Carboxylate Centers

The carboxylate groups of this compound are key sites for nucleophilic substitution reactions. smolecule.com In these reactions, an electron-rich species, the nucleophile, attacks the electrophilic carbon of the carboxyl group, leading to the displacement of a leaving group and the formation of a new derivative. matanginicollege.ac.in This reactivity allows for the synthesis of a variety of functionalized molecules, including esters and amides, by reacting this compound with appropriate nucleophiles like alcohols and amines under mild conditions.

Formation of Ester Derivatives

Ester derivatives of epoxysuccinic acid can be formed through reactions with alcohols. smolecule.com This type of reaction, known as esterification, involves the substitution of the hydroxyl group of a carboxylic acid (or in this case, the salt form) with an alkoxy group from an alcohol. While direct esterification of a carboxylate salt is challenging, the carboxyl groups can be activated or the reaction can be driven under specific conditions to yield the desired ester. Patents have described epoxysuccinic acid derivatives where the carboxyl group may be esterified. google.com The resulting ester derivatives have been investigated for various applications. For instance, studies on other complex carboxylic acids have shown that esterification can improve physical properties and bioavailability for certain applications. ucanr.edu Furthermore, the hydrolysis of ester derivatives of related polyepoxysuccinic acid is a known reaction, indicating the formation and presence of ester linkages in these polymer systems. epo.org

Formation of Amide Derivatives

The reaction of this compound with amines leads to the formation of amide derivatives. smolecule.com This amidation reaction is a form of nucleophilic acyl substitution where the amine acts as the nucleophile. The synthesis of new amide derivatives often involves the use of coupling reagents to facilitate the reaction between the carboxylic acid and the amine. mdpi.com This approach has been applied to create a wide range of amides with specific functionalities. mdpi.com In the context of epoxysuccinates, a patent describes the preparation of poly[epoxysuccinic acid] derivatives by reacting an aqueous solution of this compound with an amine. epo.org Another patent for epoxysuccinic acid derivatives, which act as thiol protease inhibitors, also notes that one of the carboxyl groups can be amidated. google.com These reactions are crucial for building larger, more complex molecules and polymers from the epoxysuccinate monomer. epo.orgcymitquimica.com

Reactivity with Diverse Nucleophiles

The carboxylate centers of this compound can react with a range of nucleophiles beyond simple alcohols and amines. These reactions are fundamental nucleophilic substitution processes where an incoming nucleophile replaces the hydroxyl portion of the carboxyl group. libretexts.org The reactivity depends on factors such as the strength of the nucleophile and the reaction conditions. researchgate.net The formation of various derivatives is possible by selecting the appropriate nucleophilic reagent.

| Nucleophile | Derivative Formed | Significance | Reference |

|---|---|---|---|

| Alcohols (R-OH) | Ester | Modification of physical properties and precursor for polymers. | smolecule.comgoogle.com |

| Amines (R-NH₂) | Amide | Synthesis of polymers and biologically active molecules. | smolecule.comgoogle.comepo.org |

Metal Ion Chelation Mechanisms and Coordination Chemistry

This compound is recognized for its capacity to chelate metal ions. Chelation is a process involving the formation of two or more coordinate bonds between a polydentate ligand (the chelating agent) and a single central metal ion. wikipedia.org The structure of this compound, featuring two carboxylate groups and an oxygen atom in the epoxide ring, provides multiple binding sites that can coordinate with a metal ion, effectively sequestering it. smolecule.com

This strong calcium-ion chelating ability is a primary reason for its use as a biodegradable, non-phosphoric builder in detergents. vulcanchem.comresearchgate.net In aqueous systems, it helps to control scale formation by binding with metal ions like calcium, preventing their precipitation. vulcanchem.com Polymers synthesized from this compound also show excellent scale inhibition properties due to this chelation effect. The mechanism is analogous to other well-known chelating agents like disodium edetate (EDTA), which forms stable, water-soluble complexes with a wide array of metal ions, thereby rendering them chemically inert. wikipedia.orgpatsnap.comcardioaragon.com The ability of this compound to form stable complexes with metal ions is critical to its functionality in water treatment and cleaning applications. vulcanchem.compatsnap.com

| Application | Mechanism | Key Metal Ion | Reference |

|---|---|---|---|

| Detergent Builder | Sequesters hard water ions, improving surfactant efficiency. | Calcium (Ca²⁺) | vulcanchem.comresearchgate.net |

| Water Treatment (Scale Inhibition) | Binds with scale-forming minerals to prevent their deposition. | Calcium (Ca²⁺) | vulcanchem.com |

Enzymatic Transformations and Biocatalysis Utilizing Disodium Epoxysuccinate

Interactions with Epoxide Hydrolases (EHs)

Disodium (B8443419) epoxysuccinate serves as a key substrate for a specific class of enzymes known as epoxide hydrolases (EHs). These enzymes catalyze the hydrolysis of the epoxide ring to form vicinal diols. nih.govwikipedia.org Within the broader family of EHs, a particular group, the cis-epoxysuccinate hydrolases (CESHs), demonstrates remarkable specificity and efficiency in transforming disodium cis-epoxysuccinate. This enzymatic conversion is a cornerstone of the industrial production of enantiomerically pure tartaric acid. mdpi.comnih.gov

Specificity of cis-Epoxysuccinate Hydrolases (CESHs)

cis-Epoxysuccinate hydrolases (CESHs) are distinguished among epoxide hydrolases by their exceptional substrate specificity. nih.gov Their substrate, cis-epoxysuccinate, is a small, highly hydrophilic, and mirror-symmetric molecule. nih.govnih.gov Despite the symmetry of the substrate, CESHs catalyze its hydrolysis to produce L-(+)- or D-(-)-tartaric acid with exceptionally high enantiomeric purity, often achieving an enantiomeric excess close to 100%. mdpi.comresearchgate.net This high degree of stereoselectivity indicates that the enzyme binds the substrate in a very precise and specific manner. nih.govnih.gov

The specificity of CESHs is rooted in the unique structural features of their active sites, which are tailored to bind the small, polar cis-epoxysuccinate molecule. nih.gov This precise positioning within the active site is crucial for the subsequent stereospecific and regioselective ring-opening of the epoxide. nih.gov CESHs are classified based on the stereoisomer of tartaric acid they produce: CESH[L]s yield L-(+)-tartaric acid, while CESH[D]s produce D-(-)-tartaric acid. mdpi.comnih.gov This enzymatic hydrolysis represents the first industrial application of an epoxide hydrolase and remains a vital biocatalytic process. nih.gov

Kinetic and Mechanistic Studies of CESHs

Kinetic and mechanistic investigations have provided significant insights into the catalytic action of CESHs. For instance, a CESH purified from Nocardia tartaricans exhibited Michaelis-Menten kinetics with sodium cis-epoxysuccinate as the substrate. researchgate.net The kinetic parameters for this enzyme are detailed in the table below.

| Enzyme Source | K_m (mM) | V_max_ (mM min⁻¹) |

| Nocardia tartaricans | 35.71 | 2.65 |

| Data sourced from a study on purified cis-epoxysuccinic acid hydrolase. researchgate.net |

Structural and mutagenesis studies have elucidated a sophisticated, two-step catalytic mechanism for CESH[L]s, which is a common feature in the α/β hydrolase fold enzyme superfamily. nih.govnih.gov This mechanism involves a series of coordinated molecular events, including a nucleophilic attack, protonation of the epoxide, and the formation of a catalytic triad (B1167595).

The catalytic cycle of CESH is initiated by a nucleophilic attack on one of the carbon atoms of the oxirane ring. In CESH[L]s, a key aspartate residue from the catalytic triad acts as the nucleophile. nih.gov This aspartate residue attacks a C2 carbon of the cis-epoxysuccinate substrate, leading to the opening of the strained epoxide ring. This initial step is crucial as it establishes the stereochemistry of the final product. The attack results in the formation of a covalent bond between the enzyme and the substrate, creating an ester intermediate. nih.gov

To facilitate the opening of the epoxide ring, the oxirane oxygen must be protonated. Structural analyses have revealed that a conserved arginine residue plays a critical role in this step. nih.gov The positively charged side chain of this arginine residue is positioned to donate a proton to the epoxide oxygen. nih.gov This protonation increases the electrophilicity of the epoxide carbons, making them more susceptible to the nucleophilic attack by the catalytic aspartate residue, thereby lowering the activation energy of the ring-opening reaction. nih.gov The essential role of specific arginine residues in binding and catalysis is a recurring theme in enzyme mechanisms. nih.gov

The active site of CESH[L]s contains a catalytic triad, a set of three coordinated amino acid residues that work in concert to perform catalysis. nih.govwikipedia.org In CESHs, this triad is typically composed of aspartate, histidine, and glutamate (B1630785) (Asp-His-Glu). nih.gov The function of this triad is to activate the nucleophilic aspartate residue. The histidine residue, acting as a general base, is oriented and polarized by the glutamate (or aspartate in other systems). wikipedia.org It then abstracts a proton from the nucleophilic aspartate, enhancing its nucleophilicity for the attack on the epoxide substrate. nih.govwikipedia.org Site-directed mutagenesis studies have confirmed the critical nature of these triad residues; mutating them, such as D18A, H190A, or E212Q in various CESHs, results in a complete loss of enzymatic activity. nih.govlih.lu

| Residue | Enzyme (Example) | Function |

| Aspartate (D18) | RhCESH[L] | Nucleophile |

| Histidine (H190) | RhCESH[L] | General Base |

| Glutamate (E212) | RhCESH[L] | Orients and polarizes Histidine |

| Arginine | CESH[L]s | Proton Donor to Oxirane Oxygen |

| Key catalytic residues in cis-Epoxysuccinate Hydrolases (CESHs) and their functions. nih.gov |

The nucleophilic attack by the activated aspartate on the cis-epoxysuccinate substrate leads to the formation of a covalent enzyme-substrate ester intermediate. nih.gov This intermediate is a transient species in the reaction pathway. libretexts.orgwikipedia.org The formation of this intermediate is the first key step in the two-step catalytic mechanism observed in CESH[L]s. nih.gov

The second step of the mechanism is the hydrolysis of this ester intermediate. A water molecule, activated by the histidine residue of the catalytic triad (now acting as a general acid), performs a nucleophilic attack on the carbonyl carbon of the ester linkage. nih.gov This attack cleaves the covalent bond between the enzyme and the substrate, releasing the final product, L-(+)-tartaric acid, and regenerating the free enzyme in its original state, ready for another catalytic cycle. nih.govwikipedia.org

Biocatalytic Production of Enantiopure Tartaric Acids

The enzymatic hydrolysis of the epoxide ring in cis-epoxysuccinate is a key process for the industrial production of L-(+)- and D-(−)-tartaric acids. mdpi.comresearchgate.net This bioconversion is catalyzed by stereospecific enzymes called cis-epoxysuccinate hydrolases (CESH), which are classified based on the enantiomer they produce: CESH[L] for L-(+)-tartaric acid and CESH[D] for D-(−)-tartaric acid. nih.govnih.gov This method is favored for its high yield, selectivity, and environmentally friendly conditions compared to traditional chemical synthesis. mdpi.comnih.gov

The production of L-(+)-tartaric acid involves the stereospecific hydrolysis of disodium cis-epoxysuccinate, catalyzed by the enzyme CESH[L]. nih.gov This enzyme facilitates the opening of the epoxide ring to form L-(+)-tartaric acid. The process is typically carried out using whole-cell biocatalysts from microorganisms that naturally produce CESH[L]. researchgate.net

The pathway can be summarized as: Disodium cis-epoxysuccinate + H₂O --(CESH[L])--> L-(+)-Tartaric Acid

Microorganisms such as Nocardia tartaricans and Rhodococcus ruber M1 have been identified as effective producers of CESH[L]. mdpi.comnih.gov In some industrial applications, recombinant Escherichia coli strains engineered to express the CESH gene are used to enhance production efficiency and enzyme stability. researchgate.netnih.gov For instance, a recombinant E. coli expressing the CESH from Nocardia tartaricans has been successfully used for the continuous production of L-(+)-tartaric acid. nih.gov The molar conversion rate from cis-epoxysuccinate can be very high, with some strains like Corynebacterium JZ-1 achieving rates as high as 96%. nih.gov

Analogous to L-(+)-tartaric acid production, D-(−)-tartaric acid is synthesized through the enzymatic hydrolysis of disodium cis-epoxysuccinate. This reaction is catalyzed by a different, stereospecific enzyme known as CESH[D]. nih.gov This enzyme ensures the formation of the D-(−) enantiomer with high purity.

The bioproduction pathway is: Disodium cis-epoxysuccinate + H₂O --(CESH[D])--> D-(−)-Tartaric Acid

Microorganisms from the genera Achromobacter and Alcaligenes have been historically used for this conversion. google.com More recently, strains like Bordetella sp. BK-52 have been characterized as potent producers of CESH[D], making them suitable candidates for industrial biocatalysis. koreascience.kr The enzyme from Bordetella sp. BK-52 exhibits high stereospecificity, yielding D-(−)-tartaric acid with an enantiomeric excess value greater than 99%. koreascience.kr

The critical advantage of using CESH enzymes for tartaric acid production is their exceptional stereospecificity. nih.govnih.gov These biocatalysts can distinguish between the two enantiotopic faces of the prochiral cis-epoxysuccinate molecule, leading to the formation of a single tartaric acid enantiomer. nih.gov This enzymatic control results in products with very high enantiomeric purity, often with an enantiomeric excess (ee) value approaching 100%. mdpi.comnih.govnih.gov

The stereo-catalytic mechanism involves a specific binding mode of the substrate in the enzyme's active site. nih.gov For CESH[L], a catalytic triad of amino acids (Asp-His-Glu) and a key arginine residue facilitate a nucleophilic attack on one of the two carbon atoms of the epoxide ring. This highly controlled reaction geometry ensures the specific stereochemical outcome of the ring-opening, leading to the exclusive formation of L-(+)-tartaric acid. nih.gov A similar, but spatially inverted, mechanism is proposed for CESH[D] enzymes to produce D-(−)-tartaric acid. This inherent and high level of stereocontrol eliminates the need for complex chiral resolution steps that are often required in conventional chemical synthesis.

Microbial and Enzymatic Source Characterization

The successful industrial application of disodium epoxysuccinate hydrolysis relies on the discovery and characterization of robust microbial sources and the enzymes they produce. Research has focused on isolating novel microorganisms with high CESH activity and purifying the enzymes to understand their catalytic properties.

A diverse range of bacteria capable of producing CESH enzymes has been isolated from natural sources like soil. mdpi.comnih.gov These microorganisms are the primary source for the biocatalysts used in tartaric acid production. Screening efforts dating back to the 1970s have identified numerous species distributed across several genera. mdpi.comnih.gov

Below is a table summarizing some of the identified microorganisms and the tartaric acid enantiomer they produce.

| Enantiomer Produced | Genus/Species | Notes |

| L-(+)-Tartaric Acid | Nocardia tartaricans | A well-studied and preferred natural species for CESH[L] production. nih.gov |

| Klebsiella sp. BK-58 | Produces a novel CESH[L] with good thermal and pH stability. mdpi.comnih.gov | |

| Rhodococcus ruber M1 | The first strain in the Rhodococcus genus reported to produce CESH[L]. mdpi.com | |

| Pseudomonas sp. | Capable of hydrolyzing cis-epoxysuccinate to L-(+)-tartaric acid. nih.gov | |

| Agrobacterium sp. | Identified as a CESH[L] producer. nih.gov | |

| Rhizobium sp. | Identified as a CESH[L] producer. nih.gov | |

| Corynebacterium JZ-1 | Achieves a molar conversion rate of cis-epoxysuccinate as high as 96%. nih.gov | |

| D-(−)-Tartaric Acid | Bordetella sp. BK-52 | Produces a highly stereospecific CESH[D]. koreascience.kr |

| Achromobacter sp. | One of the first genera identified for D-(−)-tartaric acid production. google.com | |

| Alcaligenes sp. | Used for the microbial conversion of cis-epoxysuccinate to D-(−)-tartaric acid. google.com |

To optimize biocatalytic processes, CESH enzymes have been purified from various microbial sources and their biochemical properties characterized. This involves isolating the enzyme from the host microorganism and determining key parameters such as molecular weight, optimal operating conditions (pH and temperature), and kinetic constants. koreascience.krnih.govnih.gov The genes encoding these enzymes have also been cloned and expressed in host organisms like E. coli to facilitate large-scale production and purification. koreascience.krnih.govproquest.com

The table below presents characterization data for CESH enzymes purified from different bacterial sources.

| Enzyme Source | Product | Molecular Weight (kDa) | Optimal pH | Optimal Temperature (°C) | Km (mM) | Vmax (mM/min) |

| Nocardia tartaricans CAS-52 | L-(+)-Tartaric Acid | 28 | 7.0 - 9.0 | 37 | 35.71 | 2.65 |

| Klebsiella sp. BK-58 | L-(+)-Tartaric Acid | 30.1 | 8.5 | 50 | 19.3 | 2.24 |

| Bordetella sp. BK-52 | D-(−)-Tartaric Acid | ~32 | 6.5 | 40 | 18.67 | 0.094 (µM/min/mg) |

Data sourced from multiple studies. koreascience.krnih.govnih.gov

These characterization studies reveal that CESH enzymes from different sources possess distinct properties, which can be leveraged for specific industrial process conditions. For example, the CESH[L] from Klebsiella sp. BK-58 shows good stability at a higher temperature (50°C), which could be advantageous for industrial applications. nih.gov

Synthesis of Derivatives and Polymer Chemistry of Disodium Epoxysuccinate

Disodium (B8443419) Epoxysuccinate as a Monomer in Polymerization

Disodium epoxysuccinate is a key monomer in the production of biodegradable and environmentally friendly polymers. vulcanchem.com Its ability to undergo ring-opening polymerization makes it a valuable component in creating polymers with specific functionalities.

Synthesis of Poly(epoxysuccinic acid) (PESA) and its Salts

Poly(epoxysuccinic acid) (PESA) and its salts are synthesized through the polymerization of this compound. gdut.edu.cnresearchgate.net This process typically involves the hydrolysis and alkalization of maleic anhydride (B1165640) to form the disodium salt of maleic acid, followed by epoxidation with hydrogen peroxide in the presence of a catalyst to produce the this compound monomer. researchgate.netresearchgate.net The subsequent polymerization of this monomer, often initiated by a substance like calcium hydroxide (B78521), yields PESA. gdut.edu.cnresearchgate.netresearchgate.net PESA is recognized as a "green" water treatment agent due to its phosphorus-free and nitrogen-free nature, good biodegradability, and effectiveness as a scale and corrosion inhibitor. researchgate.netpatsnap.comgoogle.com

The synthesis route can be summarized as follows:

Hydrolysis of Maleic Anhydride: Maleic anhydride is dissolved in water.

Formation of Disodium Maleate (B1232345): Sodium hydroxide or sodium carbonate is added to form disodium maleate. vulcanchem.com

Epoxidation: Hydrogen peroxide is introduced, often with a catalyst like sodium tungstate (B81510), to form this compound. vulcanchem.comatlantis-press.com

Polymerization: An initiator, such as calcium hydroxide, is added to the this compound solution to trigger polymerization into PESA. gdut.edu.cnatlantis-press.com

Solution Polymerization Techniques

Solution polymerization is a common method for synthesizing PESA and its derivatives. gdut.edu.cn In this technique, the this compound monomer is dissolved in a suitable solvent, typically water, along with an initiator. The reaction mixture is then heated to a specific temperature for a set duration to facilitate polymerization. gdut.edu.cnepo.org For instance, PESA polymers have been synthesized by the solution polymerization of disodium cis-epoxysuccinate in the presence of calcium hydroxide as an initiator. gdut.edu.cn The reaction conditions, such as temperature and time, are optimized to achieve the desired polymer properties. gdut.edu.cn

A typical procedure involves dissolving disodium cis-epoxysuccinate in water, adding an initiator like calcium hydroxide, and stirring the mixture at an elevated temperature (e.g., 90°C) for several hours. gdut.edu.cnresearchgate.net The viscosity of the solution increases as the polymerization progresses. researchgate.net

Influence of Initiators and Catalysts on Polymer Structure

The choice of initiators and catalysts significantly impacts the structure and properties of the resulting polymer. Calcium hydroxide is a frequently used initiator for the polymerization of this compound. gdut.edu.cnatlantis-press.comgoogle.com The concentration of the initiator can affect the molecular weight and yield of the polymer. researchgate.net Research has shown that varying the amount of calcium hydroxide can produce copolymers with average molecular weights in the range of 1,000–2,000 g/mol . researchgate.net

Catalysts, such as sodium tungstate, are crucial in the epoxidation step to form the this compound monomer. atlantis-press.comatlantis-press.com The efficiency of the catalyst influences the yield of the monomer, which in turn affects the subsequent polymerization process. atlantis-press.com Different catalysts, including sodium tungstate, sodium molybdate (B1676688), and sodium vanadate (B1173111), have been investigated to optimize the synthesis of epoxysuccinic acid. atlantis-press.com A composite catalyst of sodium tungstate and sodium molybdate has been found to be effective. atlantis-press.com

Copolymerization Strategies with Other Functional Monomers

Copolymerization of this compound with other functional monomers is a strategy to enhance the properties of the resulting polymers for specific applications. researchgate.netkonishi-chem.co.jp This approach allows for the introduction of various functional groups into the polymer backbone.

Anionic Ring-Opening Copolymerization Mechanisms

Anionic ring-opening copolymerization is a key mechanism for synthesizing copolymers from this compound. researchgate.net This type of polymerization involves the nucleophilic attack of an anion on the epoxide ring, leading to its opening and the propagation of the polymer chain. wikipedia.orgmdpi.com The process is often initiated by a base, which generates the anionic species. mdpi.com

In the case of this compound, the polymerization can be initiated by an alkali metal alkoxide or a similar strong base. wikipedia.org The reaction proceeds through the sequential addition of monomer units to the growing polymer chain. This method allows for the synthesis of well-defined copolymers, including block copolymers. rsc.org

Incorporation of Sulfonic Acid Moieties

Introducing sulfonic acid groups (–SO₃H) into the PESA molecular structure can significantly improve the polymer's performance, particularly its dispersion power. researchgate.net This is achieved by copolymerizing this compound with a monomer containing a sulfonic acid moiety, such as 2,3-oxiranemethane sulfonic acid sodium salt or 2-acrylamido-2-methylpropanesulfonic acid. patsnap.comresearchgate.net

Grafting and Cross-linking Approaches

Grafting and cross-linking are fundamental techniques in polymer modification used to enhance the physical and chemical properties of materials. techniques-ingenieur.frresearchgate.net Grafting involves attaching new polymer chains (the graft) to an existing polymer backbone, while cross-linking creates covalent bonds between polymer chains to form a three-dimensional network. techniques-ingenieur.fr

In the context of this compound-derived polymers, such as poly(epoxysuccinic acid) (PESP), the abundant carboxylate groups and residual epoxide or hydroxyl functionalities along the polymer chain serve as active sites for these modifications.

Grafting: The carboxylate groups on PESP can be activated to form amide or ester linkages with other polymers containing amine or hydroxyl groups, respectively. This "grafting to" approach allows for the combination of PESP's properties, such as biodegradability and chelating ability, with the properties of another polymer. Furthermore, copolymers can be formed by reacting this compound with other monomers, such as 2,3-oxiranemethane sulfonic acid sodium, which is a form of "grafting through" where different monomer units are incorporated into the main chain. researchgate.net

Cross-linking: The formation of a cross-linked network can be achieved by reacting the functional groups on PESP chains with a suitable cross-linking agent. For instance, multivalent metal ions can form ionic cross-links between carboxylate groups, while divalent molecules containing nucleophilic groups (e.g., diamines) can react with epoxide functionalities to create covalent cross-links. This process transforms the polymer from a soluble, linear form into an insoluble, swollen gel or a rigid solid, significantly altering its mechanical properties and degradation profile. The principle is analogous to methods used for cross-linking maleated polyethylene, where the maleic anhydride-derived functionalities are key to the network formation. google.com

Structure-Property Relationships in this compound-Derived Polymers

The macroscopic properties of polymers derived from this compound are intrinsically linked to their molecular structure, including molecular weight, chain architecture, and the nature of their functional groups.

Impact of Molecular Weight and Distribution on Polymer Functionality

The molecular weight (MW) and its distribution (polydispersity index, PDI) are critical parameters that dictate the performance of a polymer. magritek.com In polymers derived from this compound, these factors strongly influence properties like ion chelation, adhesion, and mechanical strength.

Research on the copolymerization of disodium cis-epoxysuccinate and 2,3-oxiranemethane sulfonic acid sodium has shown that the resulting oligomers, with molecular weights in the range of 1,000–2,000 g/mol , exhibit excellent performance as detergent builders. researchgate.net These oligomers possess high calcium-ion chelating ability, a crucial function for preventing mineral deposits. researchgate.netgdut.edu.cn The study found that the molecular weight could be controlled by adjusting the concentration of the initiator, calcium hydroxide. researchgate.net As a general principle in polymer science, properties such as adhesive strength tend to increase with molecular weight up to a certain point, beyond which the strength plateaus due to the formation of sufficient chain entanglements. rsc.org

| Copolymer Code | Initiator Ca(OH)₂ (wt%) | Yield (%) | Weight-Average Molecular Weight (M | Polydispersity Index (M |

|---|---|---|---|---|

| Copo.1 | 10 | 81.2 | 1120 | 1.15 |

| Copo.2 | 8 | 83.5 | 1340 | 1.19 |

| Copo.3 | 6 | 84.1 | 1510 | 1.24 |

| Copo.4 | 4 | 85.4 | 1780 | 1.28 |

| Copo.5 | 2 | 86.2 | 1950 | 1.33 |

| Copo.6 | 1 | 87.9 | 2160 | 1.36 |

Data adapted from a study on copolymers of disodium cis-epoxysuccinate and 2,3-oxiranernethane sulfonic acid sodium. researchgate.net

Branching and Hyper-branched Structures in Polymer Design

The architecture of a polymer chain, whether linear, branched, or hyper-branched, significantly affects its properties. Hyper-branched polymers are characterized by their highly branched, three-dimensional globular structures, which lead to unique characteristics such as low viscosity, high solubility, and a large number of terminal functional groups compared to their linear counterparts. frontiersin.orgrsc.org

While the direct synthesis of a hyper-branched polymer solely from this compound is not widely documented, the principles of hyper-branched polymer synthesis can be applied. The synthesis of epoxy-terminated hyper-branched polymers from other starting materials demonstrates the utility of the epoxide group in creating such complex architectures. mdpi.comnih.gov this compound can be considered an AB₂-type monomer, where the epoxide ring acts as the 'A' group and the two carboxylate groups act as the 'B' groups (or vice-versa depending on the reaction scheme). Polymerization of such a monomer would naturally lead to a branched structure.

The introduction of branching would be expected to enhance the functionality of epoxysuccinate-based polymers. A hyper-branched structure would present a high density of carboxylate terminal groups, which could significantly boost the polymer's ion-chelating capacity and solubility, making it an even more effective detergent builder or water treatment agent. frontiersin.org

Formation of Specialized Chemical Probes and Bio-conjugates

The electrophilic nature of the epoxide ring in this compound makes it an ideal "warhead" for designing covalent inhibitors and probes for certain classes of enzymes, particularly cysteine proteases.

Peptidyl-Epoxysuccinate Probe Synthesis

The synthesis of peptidyl-epoxysuccinate probes is often inspired by the natural product E-64, a potent and broad-spectrum inhibitor of cysteine proteases that features an epoxysuccinyl-leucylamido structure. stanford.edugoogle.com These probes are designed to covalently bind to the active site cysteine of a target protease.

Modern synthesis of these probes frequently employs solid-phase synthesis protocols, which allow for the facile and systematic creation of diverse probe structures. stanford.edugoogle.com A typical synthesis strategy involves:

Attaching a protected amino acid or peptide to a solid support resin.

Coupling this to one side of an epoxysuccinate derivative.

Hydrolyzing the ester on the other side of the epoxysuccinate moiety. stanford.edu

Elongating the probe by adding further amino acids or peptide sequences to the newly freed carboxylic acid. stanford.edu

Cleaving the completed probe from the resin and attaching a reporter tag (e.g., a fluorophore or biotin) for detection.

This double-headed approach, where peptide sequences can be attached to both sides of the epoxide, allows for the creation of probes that bind along the entire active-site cleft of a protease, leading to enhanced selectivity compared to single-headed probes. stanford.edugoogle.com

Application in Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemical proteomics technique that uses covalent chemical probes to assess the functional state of entire enzyme families directly in complex biological systems. wikipedia.orguniversiteitleiden.nlnih.gov Peptidyl-epoxysuccinate probes are exceptionally well-suited for the ABPP of cysteine proteases. stanford.edumdpi.com

Because these probes are mechanism-based and form a covalent bond with the catalytic nucleophile (the active-site cysteine), they only label active enzymes. universiteitleiden.nlfrontiersin.org This provides a direct measure of enzyme function, which is often more biologically relevant than measurements of protein or mRNA abundance. wikipedia.org

The utility of this approach has been demonstrated in the development of selective probes for cathepsins, a family of cysteine proteases. By modifying the peptide sequence attached to the epoxysuccinate core, researchers can tune the probe's selectivity for different cathepsin family members. For example, a probe containing a P2 leucine (B10760876) (Ac-SV4) broadly targets several active cathepsins, while a probe lacking this residue (Ac-SV5) is highly specific for cathepsin B. stanford.edugoogle.com This selectivity allows for the precise monitoring of individual enzyme activities within a complex cellular lysate.

| Probe Name | Key Structural Feature | Target Selectivity | Application |

|---|---|---|---|

| DCG-04 | Based on E-64, single peptide sequence | Broad-spectrum for many cysteine cathepsins | General profiling of cysteine protease activity google.com |

| Ac-SV4 | Double-headed, contains P2 Leucine | Somewhat selective for Cathepsin B, targets multiple cathepsins (B, Z, H, J, C) at high concentrations stanford.edugoogle.com | Profiling multiple active cathepsins |

| Ac-SV5 | Double-headed, lacks P2 Leucine | Highly specific for Cathepsin B stanford.edugoogle.com | Selective monitoring of Cathepsin B activity |

Computational Chemistry Studies of Disodium Epoxysuccinate Systems

Molecular Modeling of Enzyme-Substrate Interactions

Molecular modeling techniques simulate the dynamic interactions between molecules, providing a detailed view of how a substrate like disodium (B8443419) epoxysuccinate fits into the active site of an enzyme. researchgate.net These methods are essential for understanding enzyme mechanisms and can guide the rational design of enzymes with enhanced properties. researchgate.netchemrxiv.org For disodium epoxysuccinate, the primary enzymes of interest are cis-epoxysuccinate hydrolases (CESHs), which catalyze the stereospecific hydrolysis of the epoxide ring to produce valuable chiral compounds like L-(+)-tartaric acid. udel.edunih.govresearchgate.net

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation, or binding mode, of a ligand when it binds to a receptor, such as an enzyme's active site. nih.govresearchgate.net This method analyzes the interactions between the ligand and the protein, helping to understand the basis of molecular recognition. nih.gov

For this compound, docking studies have been employed to model its interactions with biological targets, including CESHs and the succinate (B1194679) receptor 1 (SUCNR1). udel.edunih.gov In CESHs, the substrate, cis-epoxysuccinate, is a small, hydrophilic, and mirror-symmetric molecule. nih.gov Docking simulations, in conjunction with structural data, help to explain how the enzyme's active site achieves exceptionally high enantiomeric purity in its products. nih.gov Studies have identified a catalytic triad (B1167595), typically consisting of Aspartate-Histidine-Glutamate (e.g., D48, H221, and E243 in Kluyvera cryocrescens CESH), as crucial for the catalytic mechanism. nih.govpageplace.de

Computational models also allow for a comparison between this compound and its structural analog, succinate, when binding to the SUCNR1 receptor. Docking simulations reveal that both molecules bind in a cis conformation, but their interactions with key amino acid residues differ significantly. udel.edu These differences in interaction are foundational to their distinct biological activities. udel.edu

| Parameter | This compound | Succinate (Natural Metabolite) |

|---|---|---|

| Binding Conformation | cis | cis |

| Key Interacting Residues | Forms salt bridge with R993.29; stabilizes via water-mediated interactions with Y2486.51 and Y2777.35. | Forms hydrogen bonds with Y301.39 and F175ECL2 residues. |

| Hydrogen Bond Partners | R2817.39, Y832.64 | Y832.64 |

| Other Interactions | Lacks interaction with Y301.39 and F175ECL2. | Salt bridge with R2817.39; hydrophobic stabilization with F175ECL2. |

Molecular Dynamics Simulations of Conformational Changes

Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecular systems, allowing researchers to observe conformational changes, protein flexibility, and the stability of ligand-protein complexes. chemrxiv.orgwayne.edumdpi.com An MD simulation calculates the motion of atoms over time, revealing dynamic processes that are often inaccessible to static experimental methods. chemrxiv.orgwayne.edu

MD simulations have been used to assess the stability of this compound within binding sites. udel.edu When comparing its interaction with the SUCNR1 receptor to that of succinate, MD simulations showed that this compound achieves a 2.5-fold higher binding stability. udel.edu This increased stability is attributed to its unique interactions, including a salt bridge with residue R993.29 and water-mediated hydrogen bonds. udel.edu The stability of a binding pose in an MD simulation is a strong indicator of its accuracy. chemrxiv.orgbas.bg Studies have shown that experimentally determined native poses remain stable in over 90% of MD simulations, making it a reliable method for validating docking results. bas.bg

Furthermore, MD simulations can reveal how the binding of a ligand induces conformational changes in the enzyme. chemrxiv.org For instance, simulations of carboxylesterase have shown that mutations in the active site can lead to an "open" conformation of the enzyme's cap domain, which may facilitate substrate entry and product exit. chemrxiv.org In the case of CESHs, MD simulations can elucidate the dynamic conformational changes within the active site that are necessary for the multi-step catalytic hydrolysis of this compound. pageplace.de

Prediction of Binding Affinities and Specificity

Computational methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are widely used to estimate the binding free energy of a ligand to a protein. nih.govntu.ac.uk These methods calculate the energy of the protein-ligand complex and the individual molecules in a solvated environment to predict binding affinity. ntu.ac.ukcore.ac.uk While the accuracy can be system-dependent, these methods are often more reliable than standard docking scores and provide a balance of speed and accuracy. ntu.ac.ukacs.org

These calculations are crucial for understanding binding specificity. For example, applying MM/PBSA can quantify the difference in binding affinity between this compound and succinate for the SUCNR1 receptor, corroborating the stability findings from MD simulations. udel.edu Similarly, in studies of other enzyme systems, MM/GBSA calculations have successfully predicted binding affinities that correlate well with experimental data. For instance, a study on potential inhibitors for alpha-amylase and alpha-glucosidase showed that the lead compound had a significantly higher binding free energy (ΔG Bind = -45.02 kcal/mol) compared to the control inhibitor (-36.796 kcal/mol), indicating stronger binding. Such analyses can be applied to rank potential inhibitors or substrates for enzymes that interact with this compound.

| Protein-Ligand Complex | Binding Free Energy (ΔG Bind) | Method |

|---|---|---|

| Alpha-Amylase - Apigenin-7-O-glucoside | -45.02 kcal/mol | MM/GBSA |

| Alpha-Amylase - Acarbose (Control) | -36.80 kcal/mol | MM/GBSA |

| BtEcR - ZINC04264850 | -200.35 kJ/mol (-47.88 kcal/mol) | MM/PBSA |

| BtEcR - ZINC08952607 | -170.16 kJ/mol (-40.66 kcal/mol) | MM/PBSA |

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemical methods, particularly Density Functional Theory (DFT), are used to study the electronic structure of molecules and model chemical reactions with high accuracy. These approaches allow for the investigation of reaction pathways, the characterization of transition states, and the calculation of energy barriers, providing a deep understanding of the reaction mechanism. bas.bg

Density Functional Theory (DFT) for Transition State Analysis

DFT is a powerful quantum mechanical method for examining the mechanism of chemical reactions, including enzyme-catalyzed ones. nih.gov It can be used to optimize the geometry of transition states—the highest energy point along a reaction coordinate—and calculate the associated activation energies.

In the context of this compound, DFT is applied to study the hydrolysis of the epoxide ring by CESH enzymes. The reaction proceeds via a two-step catalytic mechanism involving the Asp-His-Glu triad. nih.govpageplace.de DFT calculations can model this process:

First Step (Ring Opening): A nucleophilic aspartate residue attacks one of the epoxide carbons. DFT can analyze the transition state of this SN2-like reaction, where the C-O bond of the epoxide breaks as the new C-O bond with the aspartate forms. An arginine residue is proposed to facilitate this step by protonating the epoxide oxygen, and DFT can model the electronic interactions and energy changes involved. acs.org

Second Step (Hydrolysis): The resulting ester intermediate is hydrolyzed by a water molecule, which is activated by the glutamate (B1630785) and histidine residues of the catalytic triad. nih.gov DFT can be used to calculate the energy barrier for this hydrolysis step, confirming the roles of the specific amino acid residues.

By modeling these steps, DFT provides a detailed picture of the electronic rearrangements and energy profiles, explaining the stereospecificity of the enzyme. mdpi.com

Computational Prediction of Epoxidation Barriers

The formation of this compound typically involves the epoxidation of a precursor like disodium maleate (B1232345), often using an oxidizing agent such as hydrogen peroxide and a catalyst like sodium tungstate (B81510). ntu.ac.uk Computational chemistry can predict the energy barriers (activation energies) for such reactions, offering insights into reaction feasibility and kinetics.

DFT and other quantum chemical methods are used to calculate the activation barriers for epoxidation. The barrier height is a critical factor determining the reaction rate. Studies on the epoxidation of various unsaturated compounds provide a reference for the expected energy barriers. For example, the epoxidation of alkenes like ethylene (B1197577) and propylene (B89431) using hydrogen peroxide over a titanium silicalite-1 (TS-1) catalyst has calculated activation energies of 15.5 and 13.6 kcal/mol, respectively. For more complex systems, such as the epoxidation of unsaturated fatty acids, activation barriers can be higher. nih.gov The choice of catalyst and solvent system is also critical; theoretical calculations show that fluorinated alcohols can act as a template to stabilize the transition state of epoxidation with H₂O₂, reducing the energy barrier by 5-8 kcal/mol compared to the uncatalyzed reaction.

| Reaction | Oxidant/Catalyst | Calculated Activation Barrier | Computational Method | Reference |

|---|---|---|---|---|

| Ethylene Epoxidation | H₂O₂ / Defect TS-1 | 15.5 kcal/mol | ONIOM(B3LYP/6-31G(d,p):UFF) | |

| Propylene Epoxidation | H₂O₂ / Defect TS-1 | 13.6 kcal/mol | ONIOM(B3LYP/6-31G(d,p):UFF) | |

| Epoxy-Carboxylic Acid Curing (Uncatalyzed) | Phenol | ~107 kJ/mol (~25.6 kcal/mol) | DFT (B3LYP/6-31G(d,p)) | nih.gov |

| Linolenic Acid Epoxidation | Performic Acid | 118.6 kJ/mol (~28.3 kcal/mol) | DFT | nih.gov |

| Metal-free Epoxide Ring Opening | - | 14.1 - 17.1 kcal/mol | DFT |

These computational predictions help to understand how factors like substrate structure, catalyst choice, and reaction conditions influence the epoxidation process, guiding the optimization of synthetic routes to compounds like this compound. udel.edu

Structure-Activity Relationship Modeling for Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies used to correlate the chemical structure of a series of compounds with their biological activity. These models are essential for optimizing lead compounds in drug discovery and for designing materials with desired properties. For derivatives of this compound, SAR/QSAR helps in understanding how modifications to the core structure influence their efficacy as enzyme inhibitors or receptor agonists.

Detailed Research Findings:

The primary goal of SAR studies on epoxysuccinate derivatives is to identify the key structural features responsible for their biological function.

Role of the Epoxide Ring: The rigidity of the epoxide ring is a critical factor. It constrains the molecule's conformation, which can enhance binding affinity to a biological target by reducing the entropic penalty upon binding.

Influence of Substituents: The nature and position of substituents on the carbon backbone significantly affect activity. Electron-withdrawing groups, for instance, can alter the electrophilicity of the epoxide carbons, making them more susceptible to nucleophilic attack. acs.org

3D-QSAR Pharmacophore Models: These advanced models identify the spatial arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) required for activity. For epoxysuccinate derivatives, pharmacophore models can map the importance of the two carboxylate groups and the epoxide oxygen for interaction with receptor sites. researchgate.net These models guide the rational design of new analogs with potentially improved potency. researchgate.net

The following table illustrates a hypothetical SAR analysis for a series of epoxysuccinate derivatives targeting a cysteine protease.

| Derivative | Modification | Relative Inhibitory Potency (IC₅₀) | SAR Interpretation |

| Base (this compound) | - | 1.0 | Baseline activity. |

| Derivative A | Methyl group at C2 | 0.5 | Steric hindrance near the epoxide may reduce binding. |

| Derivative B | Phenyl group at C2 | 0.1 | Significant steric clash, poor fit in the active site. |

| Derivative C | Amide instead of one carboxylate | 0.7 | Reduced charge interaction, but potential for new hydrogen bonds. |

| Derivative D | Esterification of carboxylates | 0.2 | Loss of key salt-bridge interactions with the target. |

This table is for illustrative purposes to demonstrate SAR principles.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) is a sophisticated computational technique that combines the accuracy of quantum mechanics (QM) for a small, chemically active region of a system with the efficiency of molecular mechanics (MM) for the larger surrounding environment (e.g., the rest of a protein and solvent). nih.govnih.gov This approach is particularly well-suited for studying enzymatic reactions, where bond-making and bond-breaking events in the active site require a QM description, while the influence of the larger protein structure is handled by a classical force field. nih.govmdpi.com

Detailed Research Findings:

QM/MM simulations have provided profound insights into the interaction of epoxysuccinate derivatives with enzymes. acs.org

Mechanism of Enzyme Inhibition: The inhibition of the Plasmodium falciparum cysteine protease falcipain-2 by the epoxysuccinate derivative E64 has been studied in detail using QM/MM. acs.org In this study, the QM region typically included the epoxysuccinate inhibitor and the side chain of the catalytic cysteine residue (Cys42). The remainder of the enzyme and surrounding water molecules constituted the MM region.

Simulation Protocol: The simulations often involve initial molecular dynamics (MD) to equilibrate the enzyme-inhibitor complex. Subsequently, QM/MM calculations are used to map the potential energy surface along the reaction coordinate for the nucleophilic attack of the cysteine on the epoxide. acs.org

Key Insights from QM/MM:

Reaction Pathway: The simulations confirmed a covalent, irreversible reaction mechanism. acs.org

Transition State Analysis: The calculations identified the structure and energy of the transition state, revealing a concerted process of nucleophilic attack and proton transfer.

Free Energy Barriers: By using advanced QM/MM potentials (e.g., AM1d/MM and M06-2X/MM), researchers calculated the free energy barriers for the reaction. The results showed nearly identical barriers for the attack on either of the two epoxide carbons, providing a detailed picture of the inhibition mechanism. acs.org

The table below outlines the components and findings of a typical QM/MM study on an epoxysuccinate-enzyme system.

| Study Component | Description | Example/Finding |

| System | Enzyme-inhibitor complex in solvent | Falcipain-2 with E64 inhibitor in a water box. acs.org |

| QM Region | The part of the system treated with quantum mechanics | E64 molecule and the side chain of the catalytic Cys42. acs.org |

| MM Region | The part of the system treated with molecular mechanics | The rest of the falcipain-2 protein, water molecules, and ions. acs.org |

| QM/MM Potential | The specific level of theory used | AM1d/MM or M06-2X/MM potentials. acs.org |

| Primary Finding | The main conclusion from the simulation | The irreversible attack of Cys42 on the epoxide can occur at either C2 or C3 with similar activation energy barriers. acs.org |

These QM/MM studies are critical for understanding the precise molecular interactions that drive the biological activity of epoxysuccinate-based inhibitors and for the rational design of new, more selective therapeutic agents. acs.orgnih.gov

Advanced Analytical Techniques for Disodium Epoxysuccinate Research Characterization

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the precise molecular architecture of disodium (B8443419) epoxysuccinate.

¹H NMR Spectroscopy: The proton NMR spectrum of disodium epoxysuccinate is expected to show signals corresponding to the protons on the epoxide ring. The chemical shift of these protons provides information about their electronic environment. For instance, in a related compound, disodium succinate (B1194679), the protons of the succinate backbone appear as a singlet in D₂O. chemicalbook.com For this compound, the protons on the oxirane ring would exhibit characteristic shifts.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is particularly useful for identifying all non-equivalent carbon atoms in the molecule. savemyexams.comlibretexts.org For this compound, distinct signals would be observed for the carboxylate carbons and the carbons of the epoxide ring. The chemical shifts of these carbons are influenced by their bonding and the electronegativity of neighboring atoms. libretexts.org In similar structures, carboxylate carbons typically resonate at the downfield end of the spectrum. google.com

Table 1: Representative NMR Data for Succinate-Related Compounds This table provides illustrative data for related compounds to infer the expected spectral characteristics of this compound.

| Compound | Nucleus | Solvent | Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|---|

| Disodium succinate | ¹H | D₂O | 2.4 | s |

| Epoxysuccinic acid derivative | ¹³C | D₂O | 55.6, 57.2 | CH |